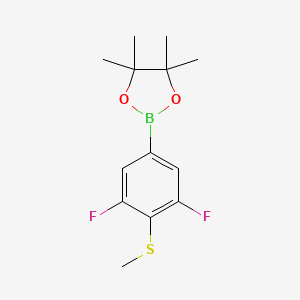

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester

Description

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester group, two fluorine atoms at the 3- and 5-positions, and a methylthio (-SCH₃) substituent at the 4-position of the phenyl ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing fluorine atoms enhancing the electrophilicity of the boron center. The methylthio group introduces unique steric and electronic effects, influencing solubility, stability, and reactivity compared to analogs with hydroxyl, methoxy, or other substituents .

Properties

IUPAC Name |

2-(3,5-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-9(15)11(19-5)10(16)7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXBVDBEZKVXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135511 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-92-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(methylthio)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium carbonate, used to deprotonate the boronic ester and facilitate the coupling reaction.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is extensively used as a building block in organic synthesis. Its primary application lies in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

Key Reactions :

- Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl or vinyl halides with this boronic ester to form new C-C bonds.

- Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones.

- Substitution Reactions : The fluorine atoms can be substituted with various nucleophiles under suitable conditions.

Medicinal Chemistry

The compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its applications include:

- Inhibition of Hormone-Sensitive Lipase : Compounds derived from this boronic ester have shown potential in treating metabolic disorders such as obesity and insulin resistance by modulating lipid metabolism .

- Anticancer Applications : Research indicates that derivatives of this compound may be useful in treating various cancers, including prostate cancer and insulinomas .

Material Science

In material science, this compound is utilized for:

- Preparation of Advanced Materials : It contributes to developing polymers and liquid crystals due to its unique electronic properties.

- Chemical Probes and Sensors : Its reactive nature allows it to be used in creating chemical probes for biological studies .

Case Studies

-

Organic Synthesis Case Study :

A recent study demonstrated the effectiveness of 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester in synthesizing complex biaryl compounds. The reaction conditions were optimized to achieve high yields under mild conditions using palladium catalysts. -

Medicinal Chemistry Case Study :

In a clinical trial focusing on insulin resistance, derivatives of this compound were shown to significantly reduce triglyceride levels and improve metabolic profiles in patients suffering from type 2 diabetes .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Transmetalation: The boronic ester reacts with the palladium catalyst to form a palladium-boron complex.

Oxidative Addition: The aryl or vinyl halide reacts with the palladium-boron complex to form a palladium-aryl complex.

Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of related phenylboronic acid pinacol esters:

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example, phenylboronic acid pinacol esters show moderate solubility in chloroform and ketones but poor solubility in hydrocarbons . The methylthio substituent in the target compound likely reduces polarity, enhancing solubility in non-polar solvents relative to hydroxyl or methoxy analogs .

- Stability : Fluorine substituents stabilize the boronic ester against hydrolysis, while methylthio may offer moderate electron-donating effects, balancing reactivity and stability .

Suzuki-Miyaura Cross-Coupling

- The 3,5-difluoro substitution pattern activates the boron center, making the compound highly reactive in cross-coupling reactions. For instance, analogs like 3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (PN-5571) are used in synthesizing heterocycles and pharmaceuticals .

- Methylthio groups can act as directing groups in regioselective reactions, though their steric bulk may slow coupling kinetics compared to smaller substituents like -OH or -OCH₃ .

Drug Delivery and Functional Materials

- Hydroxyl-containing analogs (e.g., 3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester) are employed in H₂O₂-responsive drug delivery systems due to their oxidative lability .

- Methylthio derivatives may find applications in hydrophobic drug encapsulation or as ligands for metal catalysis, leveraging sulfur’s coordination properties .

Biological Activity

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications. This article explores the biological activity of this specific compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₄B F₂O₂S

- Molecular Weight : 273.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 3,5-difluoro-4-(methylthio)phenylboronic acid pinacol ester can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Anticancer Activity : Similar to other boronic acids, it may disrupt proteasome function, leading to apoptosis in cancer cells.

- Antibacterial Properties : The compound has shown potential in inhibiting bacterial growth by interfering with bacterial enzymatic pathways.

Biological Activities

The following table summarizes key biological activities associated with 3,5-difluoro-4-(methylthio)phenylboronic acid pinacol ester:

Case Studies

Several studies have investigated the biological effects of boronic acids, including this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers.

- : Suggests potential as a therapeutic agent in breast cancer treatment.

-

Antibacterial Efficacy Study :

- Objective : To assess the antibacterial properties against Staphylococcus aureus.

- Findings : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- : Indicates effectiveness against resistant bacterial strains.

Research Findings

Recent literature highlights the growing interest in boronic acids for medicinal applications:

Q & A

Q. What are the recommended methods for synthesizing 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester?

Methodological Answer: The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For derivatives like 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester, the general protocol includes:

Boronic Acid Preparation: Start with halogenated precursors (e.g., 3,5-difluoro-4-(methylthio)phenyl bromide) via metalation (e.g., Grignard or lithiation) followed by treatment with trimethyl borate.

Esterification: React the boronic acid with pinacol in a dry solvent (e.g., THF or toluene) under inert atmosphere (N₂/Ar) using azeotropic removal of water.

Purification: Isolate the product via column chromatography or recrystallization, and confirm purity by GC (>97%) or HPLC .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Boronic acid pinacol esters are moisture-sensitive. Storage recommendations include:

- Temperature: Refrigerate at 4–8°C for long-term stability, though short-term storage at ambient temperature (20–25°C) is acceptable if the container is tightly sealed .

- Environment: Use desiccants (e.g., silica gel) in storage vials to prevent hydrolysis.

- Handling: Always purge containers with inert gas (Ar/N₂) before resealing to minimize oxidative degradation .

Q. What analytical techniques are suitable for assessing its purity and structural integrity?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

Q. How does the methylthio (-SMe) substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The methylthio group acts as an electron-withdrawing substituent via inductive effects, which:

- Enhances Electrophilicity: Increases the boron center’s reactivity in Suzuki-Miyaura couplings by polarizing the C–B bond.

- Steric Effects: The -SMe group’s moderate steric bulk may slow transmetallation in sterically hindered systems.

- Side Reactions: Potential sulfur oxidation under oxidative conditions (e.g., peroxide-containing solvents) requires inert atmospheres.

Experimental Design: Compare coupling yields with analogs (e.g., -OMe or -F substituents) under identical Pd catalyst systems (e.g., Pd(PPh₃)₄) to isolate electronic/steric contributions .

Q. What strategies mitigate hydrolysis during Suzuki-Miyaura couplings in aqueous/organic solvent systems?

Methodological Answer: Hydrolysis of the pinacol ester to boronic acid can reduce coupling efficiency. Mitigation strategies include:

- Anhydrous Conditions: Use degassed solvents (e.g., THF, dioxane) and molecular sieves to scavenge water.

- Buffered Systems: Employ phosphate buffers (pH 7–8) to stabilize the boronate intermediate without promoting ester cleavage.

- Catalyst Tuning: Use water-stable catalysts (e.g., PdCl₂(dppf)) to maintain activity even if trace water is present.

Data Analysis: Monitor reaction progress via TLC or in situ ¹⁹F NMR to detect hydrolysis byproducts (e.g., free boronic acid) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Yield discrepancies often arise from:

- Substrate Purity: Variations in starting material purity (e.g., GC <97% vs. >99%) significantly impact outcomes. Validate purity before use .

- Catalyst Loading: Optimize Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., 1:1 to 1:4 Pd:ligand) via Design of Experiments (DoE).

- Reaction Monitoring: Use quantitative ¹⁹F NMR or LC-MS to track intermediate formation and side reactions.

Case Study: If yields drop with aryl chlorides vs. bromides, switch to Buchwald-Hartwig conditions (e.g., XPhos Pd G3) or increase reaction temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.